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Introduction
Infigratinib (formerly BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the

fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with particular

activity against FGFR1, FGFR2, and FGFR3.[1][2] In cholangiocarcinoma (CCA), particularly

the intrahepatic subtype (iCCA), genetic alterations such as fusions and rearrangements

involving FGFR2 are key oncogenic drivers, occurring in approximately 10-16% of patients.[1]

[3] These alterations lead to constitutive activation of the FGFR signaling pathway, promoting

tumor cell proliferation, survival, and angiogenesis. Infigratinib was developed to target this

dependency and has shown significant preclinical activity, which paved the way for its clinical

development and eventual FDA approval for previously treated, unresectable locally advanced

or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] This

technical guide provides an in-depth overview of the preclinical studies of infigratinib in

cholangiocarcinoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the

molecular basis of resistance.

Data Presentation
In Vitro Efficacy of Infigratinib
The in vitro potency of infigratinib has been evaluated in both biochemical and cellular assays,

demonstrating its high affinity for FGFR1, FGFR2, and FGFR3.
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Assay Type Target IC50 (nM) Reference

Biochemical Assay FGFR1 0.9 [1]

FGFR2 1.4 [1]

FGFR3 1.0 [1]

FGFR4 60 [1]

FGFR3 K650E

(mutant)
4.9 [4]

VEGFR2 180 [4]

Cellular Auto-

phosphorylation Assay

(HEK-293 cells)

FGFR1 <7 [4]

FGFR2 <7 [4]

FGFR3 <7 [4]

FGFR4 22.5 [4]

Cellular Proliferation

Assay (BaF3 cells)
FGFR1-dependent 10 [4]

FGFR2-dependent 11 [4]

FGFR3-dependent 14 [4]

FGFR4-dependent 392 [4]

VEGFR2-dependent 1019 [4]

Cellular Proliferation

Assay (CCA Cell

Lines)

ICC13-7 (FGFR2-

PHGDH fusion)
~10

In Vivo Efficacy of Infigratinib in a Cholangiocarcinoma
Patient-Derived Xenograft (PDX) Model
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Preclinical in vivo studies using patient-derived xenografts (PDX) from cholangiocarcinoma

patients with FGFR2 fusions have demonstrated significant anti-tumor activity of infigratinib.

Parameter Description Reference

Animal Model

Immunocompromised mice

(e.g., NOD/SCID) bearing

subcutaneously implanted

human CCA tumors with

FGFR2 fusions.

[3]

Treatment Regimen

Infigratinib administered orally,

once daily. A dose of 125 mg

was identified as the maximum

tolerated dose in early clinical

trials and similar doses on a

mg/kg basis are often used in

preclinical models.[1]

Efficacy Endpoint Tumor Growth Inhibition (TGI).

Results

Significant reduction in tumor

burden in a patient-derived

xenograft model of iCCA.[3]

Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of infigratinib against

purified FGFR kinases.

Methodology: A radiometric kinase assay using a filter-binding method is employed.

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified

recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E), a generic substrate (e.g.,

poly(E-Y) 4:1), and a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl2, 3 mM

MgCl2, 1 mM DTT).
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Inhibitor Addition: Infigratinib is serially diluted in DMSO and added to the reaction mixture.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, including a

radiolabeled ATP (γ-[33P]-ATP).

Incubation: The reaction is allowed to proceed at room temperature for a defined period

(e.g., 10 minutes).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the free radiolabeled ATP by spotting the mixture onto a filter membrane and

washing with a solution like 0.5% H3PO4.

Quantification: The amount of incorporated radioactivity on the filter is quantified using a

scintillation counter.

IC50 Calculation: The percentage of inhibition at each infigratinib concentration is

calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to

a dose-response curve.

Cellular Auto-phosphorylation Assay
Objective: To assess the ability of infigratinib to inhibit the auto-phosphorylation of FGFRs in a

cellular context.

Methodology: An ELISA-based assay is utilized in cells overexpressing a specific FGFR.[4]

Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected with

expression vectors for the desired FGFR (FGFR1, 2, 3, or 4).[4]

Compound Treatment: The transfected cells are treated with varying concentrations of

infigratinib for a specified duration.

Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. A capture antibody

specific for the FGFR protein is coated on the wells of a microplate. The cell lysates are

added to the wells, and the FGFR protein is captured. A detection antibody that specifically
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recognizes the phosphorylated form of the FGFR is then added, followed by a secondary

antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric or

chemiluminescent signal is measured, which is proportional to the amount of phosphorylated

FGFR.

IC50 Calculation: The IC50 value is calculated by plotting the signal against the infigratinib
concentration.

Cell Proliferation Assay
Objective: To determine the effect of infigratinib on the proliferation of cancer cells dependent

on FGFR signaling.

Methodology: A cell viability assay is performed using cholangiocarcinoma cell lines harboring

FGFR2 fusions (e.g., ICC13-7) or engineered cell lines (e.g., BaF3) made dependent on

specific FGFRs for survival and proliferation.[4]

Cell Seeding: The cells are seeded in 96-well or 384-well plates at a predetermined density.

Compound Addition: Infigratinib is added to the wells at various concentrations.

Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell

proliferation.

Viability Assessment: Cell viability is measured using a commercially available reagent such

as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: The luminescence signal is read using a plate reader, and the percentage of

cell viability is calculated relative to vehicle-treated control cells. The IC50 value is

determined from the dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo
Efficacy
Objective: To evaluate the anti-tumor efficacy of infigratinib in a preclinical model that closely

recapitulates the human tumor environment.
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Methodology:

Tumor Implantation: Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed

FGFR2 fusion is obtained under sterile conditions. The tissue is fragmented into small pieces

(e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice

(e.g., NOD/SCID mice).

Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume

is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.

Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the

mice are randomized into treatment and control groups.

Drug Administration: Infigratinib is administered orally, once daily, at a specified dose. The

vehicle used for the control group should be identical to that used for the drug formulation.

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.

The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the

percentage difference in the mean tumor volume between the treated and control groups at

the end of the study.

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised

for analysis of target engagement (e.g., inhibition of FGFR phosphorylation) and other

biomarkers of response or resistance.

Mandatory Visualization
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Caption: Infigratinib's mechanism of action as an ATP-competitive FGFR inhibitor.
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Caption: Workflow for evaluating infigratinib efficacy in a PDX model.
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Caption: Mechanisms of acquired resistance to infigratinib in cholangiocarcinoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612010#preclinical-studies-of-infigratinib-in-
cholangiocarcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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